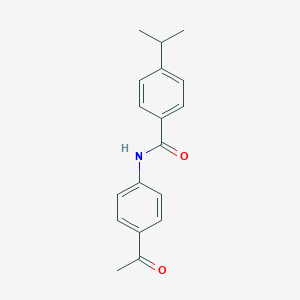
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been extensively studied for its potential use in scientific research due to its ability to selectively block ionotropic glutamate receptors. In
作用机制
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and kainate receptors. By binding to the receptor site, this compound prevents the binding of glutamate, which is necessary for the activation of the receptor. This results in the inhibition of synaptic transmission and the reduction of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce seizure activity and protect against excitotoxicity in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One of the main advantages of 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide as a research tool is its selectivity for AMPA and kainate receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide. One area of interest is the development of more selective and potent AMPA and kainate receptor antagonists. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is interest in using this compound to study the role of glutamate in other physiological processes, such as pain and addiction.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. It selectively blocks ionotropic glutamate receptors, which are important for synaptic transmission in the brain. This compound has a number of biochemical and physiological effects and has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases. While there are limitations to its use in certain experiments, this compound remains an important tool for studying the role of glutamate in various physiological and pathological conditions.
合成方法
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxyaniline to form 2-(3,4-dimethoxyphenyl)quinoline. This intermediate is then reacted with phosgene and ammonia to form the final product, this compound.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been extensively studied for its potential use as a research tool in neuroscience. It has been shown to selectively block ionotropic glutamate receptors, which are important for synaptic transmission in the brain. By blocking these receptors, this compound can be used to study the role of glutamate in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.
属性
CAS 编号 |
5704-24-5 |
|---|---|
分子式 |
C25H22N2O4 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O4/c1-29-18-8-6-7-17(14-18)26-25(28)20-15-22(27-21-10-5-4-9-19(20)21)16-11-12-23(30-2)24(13-16)31-3/h4-15H,1-3H3,(H,26,28) |
InChI 键 |
ANFIRYVMPAFVBM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
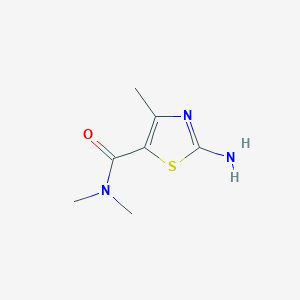


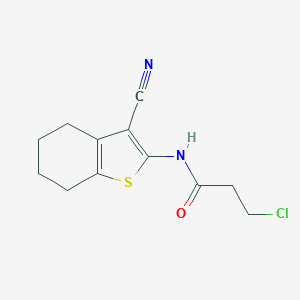
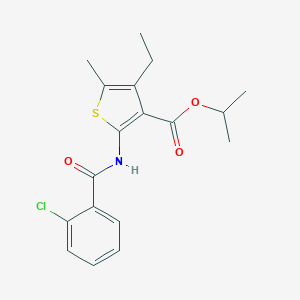
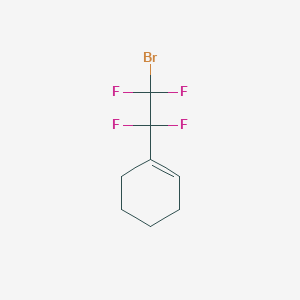



![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
